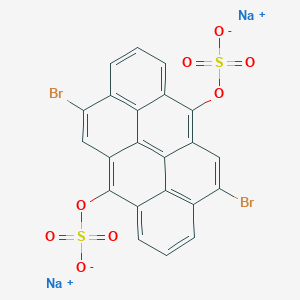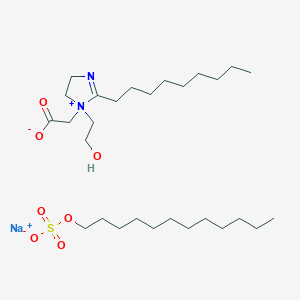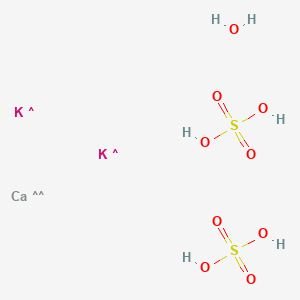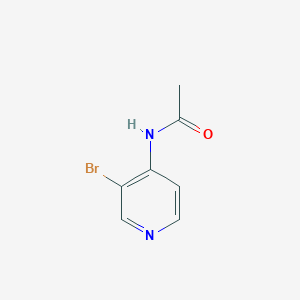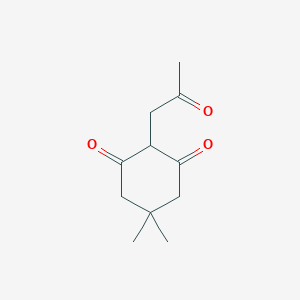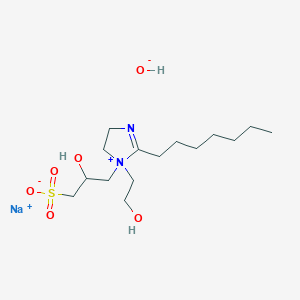
2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as HEPPS, and it is commonly used as a buffering agent in biological and biochemical research.
Mecanismo De Acción
HEPPS acts as a buffering agent by maintaining a stable pH in the solution. It has a pKa value of 7.55, which makes it an effective buffer at physiological pH. It forms a weak acid-base equilibrium that resists changes in pH when acids or bases are added to the solution.
Efectos Bioquímicos Y Fisiológicos
HEPPS has no known biochemical or physiological effects on living organisms. It is considered a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEPPS has several advantages for use in lab experiments. It has a stable pH range, is highly soluble in water, and does not interfere with biological processes. However, HEPPS has some limitations, such as its high cost and the fact that it cannot be used in certain experiments where the pH needs to be precisely controlled.
List of
Direcciones Futuras
1. Investigating the potential use of HEPPS as a component in drug formulations.
2. Studying the effects of HEPPS on the stability of nanoparticles.
3. Developing new synthesis methods for HEPPS that are more cost-effective.
4. Exploring the use of HEPPS in the synthesis of new materials for biomedical applications.
5. Investigating the potential use of HEPPS in gene therapy.
6. Studying the effects of HEPPS on the activity of enzymes.
7. Developing new applications for HEPPS in the field of biotechnology.
8. Investigating the potential use of HEPPS in the production of biofuels.
9. Studying the effects of HEPPS on the growth and development of plants.
10. Developing new methods for the analysis of HEPPS in biological and environmental samples.
In conclusion, HEPPS is a synthetic compound that has gained popularity in scientific research for its potential applications in various fields. Its stable pH range and compatibility with biological processes make it an ideal buffering agent for many experiments. Further research is needed to explore its potential uses in drug formulations, gene therapy, and the production of biofuels.
Métodos De Síntesis
The synthesis of HEPPS involves the reaction of imidazole with sodium hydroxide, followed by the addition of heptanal and 3-chloro-2-hydroxypropanesulfonic acid. The resulting product is then purified through crystallization and recrystallization processes.
Aplicaciones Científicas De Investigación
HEPPS is widely used in scientific research as a buffering agent for various biological and biochemical experiments. It is commonly used in cell culture media, electrophoresis, and protein purification. HEPPS is also used in the synthesis of nanoparticles and as a component in various drug formulations.
Propiedades
Número CAS |
14351-00-9 |
|---|---|
Nombre del producto |
2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt |
Fórmula molecular |
C15H30N2NaO5S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
sodium;3-[2-heptyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-hydroxypropane-1-sulfonate;hydroxide |
InChI |
InChI=1S/C15H30N2O5S.Na.H2O/c1-2-3-4-5-6-7-15-16-8-9-17(15,10-11-18)12-14(19)13-23(20,21)22;;/h14,18-19H,2-13H2,1H3;;1H2/q;+1;/p-1 |
Clave InChI |
APRZRICSOILHPK-UHFFFAOYSA-M |
SMILES |
CCCCCCCC1=NCC[N+]1(CCO)CC(CS(=O)(=O)[O-])O.[OH-].[Na+] |
SMILES canónico |
CCCCCCCC1=NCC[N+]1(CCO)CC(CS(=O)(=O)[O-])O.[OH-].[Na+] |
Otros números CAS |
14351-00-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





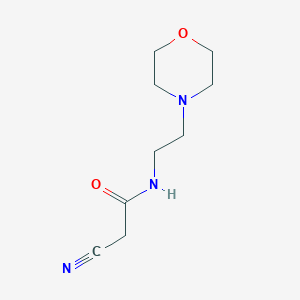
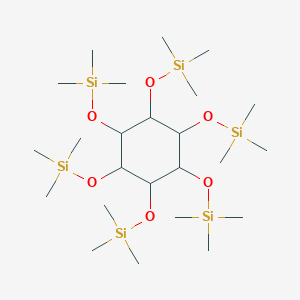
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
